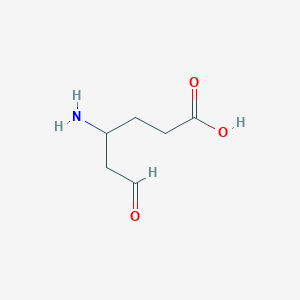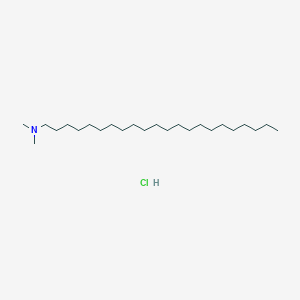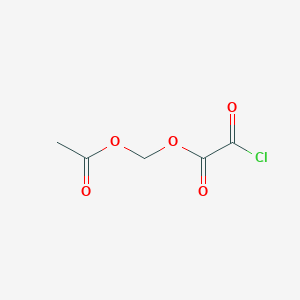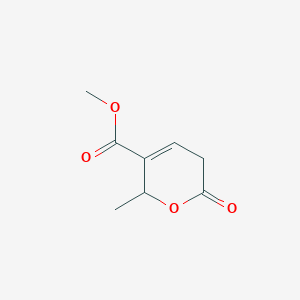
1,1-Dimethylplumbolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylplumbolane is a chemical compound that belongs to the class of organolead compounds. These compounds are characterized by the presence of lead atoms bonded to carbon atoms. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 1,1-Dimethylplumbolane typically involves the reaction of lead-based precursors with organic reagents under controlled conditions. One common method involves the use of lead(II) acetate and dimethylmagnesium in an inert atmosphere to prevent oxidation. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1,1-Dimethylplumbolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The lead atom in this compound can be substituted with other atoms or groups, such as halogens or alkyl groups, using reagents like halogen acids or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead dioxide, while substitution reactions can produce various organolead derivatives.
Scientific Research Applications
1,1-Dimethylplumbolane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organolead compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological molecules.
Medicine: While not commonly used in medicine, studies on its potential therapeutic applications are ongoing, particularly in the context of lead-based drugs.
Industry: In the industrial sector, this compound is used in the production of specialized materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylplumbolane involves its interaction with various molecular targets. The lead atom can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity, interference with cellular processes, and potential toxicity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
1,1-Dimethylplumbolane can be compared with other organolead compounds such as tetraethyllead and trimethyllead. While all these compounds contain lead atoms bonded to carbon, their chemical properties and reactivity differ. For example:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has a different structure and reactivity compared to this compound.
Trimethyllead: Similar in structure but with three methyl groups, it exhibits different chemical behavior and toxicity.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various fields.
Properties
CAS No. |
189444-92-6 |
|---|---|
Molecular Formula |
C6H14Pb |
Molecular Weight |
293 g/mol |
IUPAC Name |
1,1-dimethylplumbolane |
InChI |
InChI=1S/C4H8.2CH3.Pb/c1-3-4-2;;;/h1-4H2;2*1H3; |
InChI Key |
NEIUGNADKYLGLN-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb]1(CCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)

![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)

![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)




![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)




